![molecular formula C9H5BrN2O2 B185948 8-bromo-1,6-naphthyridine-2-carboxylic Acid CAS No. 197507-55-4](/img/structure/B185948.png)
8-bromo-1,6-naphthyridine-2-carboxylic Acid
Overview
Description
“8-bromo-1,6-naphthyridine-2-carboxylic Acid” is a chemical compound with the CAS Number: 197507-55-4 . It has a molecular weight of 253.05 and its molecular formula is C9H5BrN2O2 . The compound is solid in physical form .
Synthesis Analysis
The synthesis of 8-bromo-1,6-naphthyridine-2-carboxylic Acid involves the use of bromine and acetic acid at 80℃ for 4 hours . The starting material is 1,6-naphthyridine-2-carboxylic acid .
Molecular Structure Analysis
The InChI code for the compound is 1S/C9H5BrN2O2/c10-6-4-11-3-5-1-2-7(9(13)14)12-8(5)6/h1-4H,(H,13,14) . This code provides a specific string of characters that represents the molecular structure of the compound.
Physical And Chemical Properties Analysis
The compound has a boiling point of 220 (dec.) . It is stored at room temperature and is sealed in dry conditions .
Scientific Research Applications
Anticancer Research
1,6-Naphthyridines have been reported to possess anticancer properties. The bromo substituent in 8-bromo-1,6-naphthyridine-2-carboxylic Acid could potentially enhance these properties by affecting the compound’s interaction with cancer cell targets .
Anti-HIV Research
This class of compounds has also shown activity against HIV. The specific structure of 8-bromo-1,6-naphthyridine-2-carboxylic Acid may offer a unique angle for developing new anti-HIV drugs .
Antimicrobial Studies
The antimicrobial potential of 1,6-naphthyridines suggests that 8-bromo-1,6-naphthyridine-2-carboxylic Acid could be used in research aimed at combating bacterial infections .
Analgesic and Anti-inflammatory Research
Research into pain relief and inflammation control could benefit from the analgesic and anti-inflammatory activities reported for naphthyridines. The carboxylic acid group in the compound might influence its bioavailability and efficacy .
Antioxidant Properties
The antioxidant activities associated with 1,6-naphthyridines make them interesting for studies into oxidative stress and related diseases. The bromo group in 8-bromo-1,6-naphthyridine-2-carboxylic Acid might affect its antioxidant capacity .
Chemical Synthesis and Reactivity
The compound can be used in synthetic chemistry research to develop new reactions or synthesize novel compounds. Its reactivity could be explored for creating complex molecules .
Springer - Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines MDPI - Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines
Safety and Hazards
The compound is classified as having acute toxicity (Category 4, Oral, Dermal, Inhalation), skin irritation (Category 2), eye irritation (Category 2), and specific target organ toxicity – single exposure (Category 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye/face protection .
Mechanism of Action
Target of Action
It is known that naphthyridines, a class of compounds to which this molecule belongs, have a wide range of biological applications .
Mode of Action
Naphthyridines are known to interact with various targets, leading to changes in cellular processes . More research is needed to elucidate the specific interactions of this compound.
Biochemical Pathways
Naphthyridines, in general, are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Naphthyridines are known to exhibit a range of biological activities, including anticancer, anti-hiv, antimicrobial, analgesic, anti-inflammatory, and antioxidant activities .
properties
IUPAC Name |
8-bromo-1,6-naphthyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O2/c10-6-4-11-3-5-1-2-7(9(13)14)12-8(5)6/h1-4H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISJKXVUODLFGIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C(C=NC=C21)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20375505 | |
Record name | 8-bromo-1,6-naphthyridine-2-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20375505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-bromo-1,6-naphthyridine-2-carboxylic Acid | |
CAS RN |
197507-55-4 | |
Record name | 8-bromo-1,6-naphthyridine-2-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20375505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-Bromo-1,6-naphthyridine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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